Cas no 898755-85-6 (3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone structure
898755-85-6 structure
Product Name:3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone
CAS No:898755-85-6
MF:C22H22N2O3
MW:362.421685695648
MDL:MFCD03842695
CID:1946341
PubChem ID:24725355
Update Time:2025-07-17

3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • 3'-CYANO-2-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]BENZOPHENONE
    • 3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile
    • LogP
    • 3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]benzophenone
    • MFCD03842695
    • 3-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile
    • AKOS016020709
    • 3-{2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
    • DTXSID60643750
    • 898755-85-6
    • 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone
    • MDL: MFCD03842695
    • Inchi: 1S/C22H22N2O3/c23-15-17-4-3-6-18(14-17)21(25)20-7-2-1-5-19(20)16-24-10-8-22(9-11-24)26-12-13-27-22/h1-7,14H,8-13,16H2
    • InChI Key: YDJHRNPSVQERMW-UHFFFAOYSA-N
    • SMILES: O1CCOC21CCN(CC1=CC=CC=C1C(C1C=CC=C(C#N)C=1)=O)CC2

Computed Properties

  • Exact Mass: 362.16300
  • Monoisotopic Mass: 362.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • PSA: 62.56000
  • LogP: 3.06608

3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone Pricemore >>

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Additional information on 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone

Introduction to 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone (CAS No. 898755-85-6)

3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone, identified by its CAS number 898755-85-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the benzophenone family, a class of molecules widely recognized for their diverse applications in drug development, photodynamic therapy, and advanced material synthesis. The unique structural features of 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone make it a promising candidate for various innovative applications, particularly in the realm of bioactive molecular design.

The molecular structure of this compound incorporates several key functional groups, including a cyano group at the 3' position and a spirocyclic azaspiro framework linked to a bulky 1,4-dioxa side chain. This intricate arrangement not only contributes to its distinct chemical properties but also enhances its potential for interactions with biological targets. The presence of the cyano group introduces a polar character to the molecule, facilitating hydrogen bonding and improving solubility in polar solvents. Meanwhile, the spirocyclic azaspiro core provides rigidity and stability to the molecular backbone, which is crucial for maintaining structural integrity during biochemical interactions.

Recent advancements in medicinal chemistry have highlighted the importance of structurally complex molecules in drug discovery. The benzophenone scaffold, in particular, has been extensively studied for its ability to act as a pharmacophore in various therapeutic agents. 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone exemplifies this trend by combining multiple pharmacologically relevant moieties into a single entity. This design approach allows for the development of molecules with tailored properties, such as enhanced binding affinity and improved metabolic stability.

In the context of modern pharmaceutical research, 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone has been explored for its potential in modulating biological pathways associated with inflammation and oxidative stress. Studies have indicated that benzophenone derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The unique structural features of this compound may further enhance its efficacy by improving target specificity and reducing off-target effects.

The spirocyclic azaspiro moiety is particularly noteworthy for its ability to influence molecular conformation and interaction dynamics. This feature is especially relevant in the development of small-molecule inhibitors, where precise spatial orientation is critical for optimal binding to biological targets. Additionally, the 1,4-dioxa side chain contributes to hydrophilicity, making the compound more amenable to formulation in aqueous environments—a desirable trait for drug delivery systems.

From a materials science perspective, 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone has shown promise as a building block for advanced functional materials. Its rigid framework and multiple reactive sites make it suitable for constructing polymers with tailored optical and electronic properties. These materials could find applications in organic electronics, photovoltaics, and luminescent devices, where precise molecular engineering is essential.

Recent research has also explored the photophysical properties of this compound, particularly its potential as a photosensitizer in photodynamic therapy (PDT). Benzophenone derivatives are known for their ability to generate reactive oxygen species upon light irradiation, which can selectively damage malignant cells while minimizing harm to healthy tissues. The incorporation of additional functional groups like the cyano moiety may further enhance photosensitization efficiency by optimizing light absorption characteristics.

The synthesis of 3'-Cyano-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis have been instrumental in assembling the spirocyclic core and side chains efficiently.

In conclusion,3'-Cyano-2-8-(1,4-dioxa-8-aspiro 45decyl)methylbenzophenone (CAS No. 89875585) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules with broad applications in pharmaceuticals and materials science. Its unique combination of functional groups and rigid spirocyclic framework positions it as a valuable tool for researchers exploring innovative therapeutic strategies and advanced material systems.

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